molecular formula C19H29BClNO4 B8767509 tert-Butyl (1-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate

tert-Butyl (1-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate

Cat. No.: B8767509
M. Wt: 381.7 g/mol
InChI Key: FVCJFSZQVPBGTE-UHFFFAOYSA-N
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Description

tert-Butyl (1-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate is a complex organic compound that features a tert-butyl carbamate group, a chlorinated phenyl ring, and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate typically involves multiple steps. One common method starts with the preparation of the dioxaborolane moiety, which is then coupled with a chlorinated phenyl ring through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Acids/Bases: For hydrolysis reactions.

Major Products

Scientific Research Applications

Chemistry

In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boron-containing moiety is particularly valuable in cross-coupling reactions to form carbon-carbon bonds .

Biology and Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. The presence of the carbamate group can enhance the compound’s stability and bioavailability .

Industry

In the chemical industry, this compound is used as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, which is useful in enzyme inhibition and other biological applications. The carbamate group can undergo hydrolysis, releasing the active amine that can interact with various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (1-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate is unique due to the combination of its chlorinated phenyl ring, dioxaborolane moiety, and carbamate group. This combination provides a versatile platform for various chemical transformations and potential biological activities.

Properties

Molecular Formula

C19H29BClNO4

Molecular Weight

381.7 g/mol

IUPAC Name

tert-butyl N-[1-[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate

InChI

InChI=1S/C19H29BClNO4/c1-12(22-16(23)24-17(2,3)4)14-10-9-13(11-15(14)21)20-25-18(5,6)19(7,8)26-20/h9-12H,1-8H3,(H,22,23)

InChI Key

FVCJFSZQVPBGTE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(C)NC(=O)OC(C)(C)C)Cl

Origin of Product

United States

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